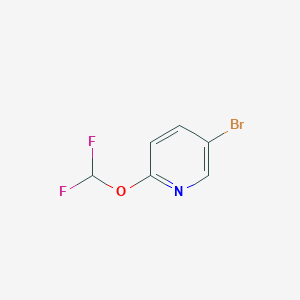

5-Bromo-2-(difluoromethoxy)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKUVGKMNSUOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678749 | |

| Record name | 5-Bromo-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899452-26-7 | |

| Record name | 5-Bromo-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 899452-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(difluoromethoxy)pyridine: Properties, Synthesis, and Applications

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds are indispensable tools for the design of novel bioactive molecules. Among these, 5-Bromo-2-(difluoromethoxy)pyridine has emerged as a particularly valuable synthetic intermediate. Its structure uniquely combines three key features that make it highly attractive for drug development professionals: a pyridine core, a common motif in numerous pharmaceuticals; a bromine atom at the 5-position, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation; and a difluoromethoxy (-OCF₂H) group at the 2-position.

The difluoromethoxy group is a bioisostere of methoxy or hydroxyl groups but offers distinct physicochemical properties. It enhances metabolic stability, increases lipophilicity, and can modulate the pKa of the pyridine nitrogen, thereby improving cell membrane permeability and target-binding affinity.[1] This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and applications of this compound for researchers and scientists in the field.

Physicochemical and Spectroscopic Profile

The inherent properties of a chemical building block are critical for its application in synthesis. Below is a summary of the known and extrapolated physical properties of this compound.

Core Physical Properties

| Property | Value / Description | Source(s) |

| CAS Number | 899452-26-7 | [1][2] |

| Molecular Formula | C₆H₄BrF₂NO | [1][2] |

| Molecular Weight | 224.01 g/mol | [1] |

| Appearance | Reported as a white powder. | [2] |

| Purity | Commercially available at ≥95% purity. | [2] |

| Melting Point | Data not available. Estimated to be a low-melting solid based on related structures like 2-Bromo-5-(difluoromethyl)pyridine (m.p. 25-30 °C). | |

| Boiling Point | Data not available. Estimated based on analogs like 5-Bromo-2-fluoropyridine (162-164 °C at 750 mmHg). | [3][4][5] |

| Density | Data not available. Estimated to be >1.7 g/mL at 25 °C based on 5-Bromo-2-fluoropyridine. | [3][4][5] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. The difluoromethoxy group increases lipophilicity. | [1] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [2] |

Spectroscopic Signature Analysis

While specific spectral data for this compound is not publicly cataloged, its structure allows for a reliable prediction of its key spectroscopic features.

-

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the C-3, C-4, and C-6 positions of the pyridine ring. A characteristic triplet signal for the difluoromethoxy proton (-OCH F₂) is anticipated further downfield (typically δ 6.5-7.5 ppm) with a large coupling constant (J ≈ 70-80 Hz) due to coupling with the two fluorine atoms.

-

¹³C NMR: The spectrum will display six signals. The carbon of the difluoromethoxy group will appear as a triplet due to C-F coupling. The five aromatic carbons will have distinct chemical shifts, with the carbon attached to bromine (C-5) and the carbon attached to the ether oxygen (C-2) being readily identifiable.

-

¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms of the -OCF₂H group, with a coupling constant corresponding to that observed in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Synthesis and Reactivity

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials. A common and logical approach involves the difluoromethylation of a pre-brominated pyridone.

Representative Synthesis Protocol: Difluoromethylation of 5-Bromo-2-pyridone

The introduction of the difluoromethoxy group can be achieved by reacting the corresponding pyridone with a difluoromethylating agent.

-

Starting Material Preparation: 5-Bromo-2-hydroxypyridine (also known as 5-Bromo-2-pyridone) is the key precursor.

-

Deprotonation: The pyridone is treated with a suitable base (e.g., potassium carbonate, sodium hydride) in an aprotic polar solvent like DMF or acetonitrile to generate the corresponding pyridoxide anion. This step is crucial as it activates the oxygen atom for nucleophilic attack.

-

Difluoromethylation: A difluoromethylating agent, such as 2-chloro-2,2-difluoroacetophenone or a similar electrophilic CF₂H source, is added to the reaction mixture.[6] The reaction is typically heated to drive the nucleophilic substitution.

-

Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts and the solvent. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

The causality for these choices is rooted in established organic chemistry principles. The use of a strong base ensures complete deprotonation of the relatively acidic N-H of the pyridone tautomer, while a polar aprotic solvent facilitates the Sₙ2-type reaction without interfering with the nucleophile.

Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity. The bromine atom at the C-5 position is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse chemical moieties, a cornerstone of modern library synthesis and lead optimization in drug discovery.

Caption: Synthetic workflow for this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery and Development

This compound is not an end product but a high-value intermediate. Its primary application is as a scaffold in the construction of more complex molecules with potential therapeutic or agrochemical activity.[1]

Case Study: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions for forming C-C bonds.[7][8][9] The bromine atom on the pyridine ring makes this compound an excellent substrate for such transformations.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1–1.5 equiv.), and a base such as potassium carbonate or potassium phosphate (2.0–3.0 equiv.).[8][9]

-

Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand.[7][10]

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is commonly used.[8][9]

-

Reaction Execution: Heat the reaction mixture with vigorous stirring (typically 80–110 °C) for several hours (2–24 h). Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and boron-containing byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the desired biaryl compound.

This protocol enables medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, exploring how different aryl substituents affect biological activity. The pyridine scaffold is prevalent in drugs targeting kinases, ion channels, and G-protein coupled receptors.[11]

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from analogous compounds like 5-bromo-2-fluoropyridine and other brominated pyridines provide a strong basis for safety protocols.[12][13]

-

Hazard Identification: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage and Disposal: Store in a tightly closed container in a cool, dry place away from incompatible materials. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed building block that offers significant advantages to researchers in drug discovery and chemical synthesis. The interplay between the reactive bromine handle and the modulating difluoromethoxy group on a biologically relevant pyridine core provides a powerful platform for creating novel and diverse molecular architectures. Understanding its physical properties, synthetic accessibility, and reactivity profile is key to unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, CasNo.899452-26-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. 5-ブロモ-2-フルオロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-溴-2-氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]

- 6. Pyridine,3-bromo-5-(difluoromethoxy)- synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Bromo-2,3-difluoropyridine | C5H2BrF2N | CID 14549654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Bromo-2-fluoropyridine | 766-11-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. 5-Bromo-2-(trifluoromethoxy)pyridine | C6H3BrF3NO | CID 45789785 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-(difluoromethoxy)pyridine: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Pyridine derivatives are integral to a multitude of biologically active molecules, offering a versatile framework that medicinal chemists can strategically functionalize to optimize the pharmacological properties of drug candidates.[1] The introduction of fluorine-containing substituents has become a particularly powerful strategy to enhance metabolic stability, binding affinity, and bioavailability.

This guide focuses on a specific, high-value building block: 5-Bromo-2-(difluoromethoxy)pyridine . The unique arrangement of a bromine atom and a difluoromethoxy group on the pyridine ring provides a dual-functionality intermediate. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of further molecular complexity, while the difluoromethoxy group acts as a lipophilic bioisostere of a hydroxyl or methoxy group, often improving the compound's pharmacokinetic profile. This technical guide provides an in-depth look at the chemical structure, synthesis, and applications of this important intermediate for researchers, scientists, and professionals in drug development.

Core Compound Profile: Chemical Structure and Physicochemical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₄BrF₂NO.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 899452-26-7 | [2] |

| Molecular Formula | C₆H₄BrF₂NO | [2] |

| Molecular Weight | 224.01 g/mol | [2] |

| Appearance | White powder | [1] |

| Purity | ≥95% (typical) | [1] |

Synthesis and Manufacturing: A Protocol Rooted in Proven Chemistry

The synthesis of this compound is typically achieved through the electrophilic bromination of the precursor, 2-(difluoromethoxy)pyridine. The difluoromethoxy group at the 2-position is an ortho-para directing group, activating the pyridine ring for electrophilic substitution. The bromination is directed to the 5-position due to the electronic effects of the substituents.

A robust and scalable protocol for this transformation can be adapted from established methods for the bromination of substituted pyridines. The use of a stable, solid brominating agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is often preferred over liquid bromine for improved handling and safety in a laboratory and manufacturing setting.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on analogous bromination reactions of activated pyridines and should be optimized for specific laboratory conditions.

Materials:

-

2-(difluoromethoxy)pyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethoxy)pyridine and dissolve it in dichloromethane.

-

Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine species.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white solid.

Analytical Characterization: Expected Spectroscopic Data

While a publicly available, experimentally verified spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of similar structures and known substituent effects.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~8.3 ppm (d, 1H): This signal corresponds to the proton at the C6 position, deshielded by the adjacent nitrogen atom.

-

δ ~7.8 ppm (dd, 1H): This signal is for the proton at the C4 position, showing coupling to both the C3 and C5 protons.

-

δ ~6.8 ppm (d, 1H): This represents the proton at the C3 position.

-

δ ~6.6 ppm (t, JHF ≈ 73 Hz, 1H): This characteristic triplet is due to the proton of the difluoromethoxy group, split by the two adjacent fluorine atoms.

Expected ¹³C NMR Spectrum (101 MHz, CDCl₃):

-

δ ~158 ppm: Carbon at C2, attached to the electronegative oxygen of the difluoromethoxy group.

-

δ ~145 ppm: Carbon at C6.

-

δ ~141 ppm: Carbon at C4.

-

δ ~118 ppm (t, JCF ≈ 260 Hz): The carbon of the difluoromethoxy group, appearing as a triplet due to coupling with the two fluorine atoms.

-

δ ~115 ppm: Carbon at C3.

-

δ ~112 ppm: Carbon at C5, attached to the bromine atom.

Applications in Drug Development and Agrochemicals

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The bromine at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the facile introduction of aryl, heteroaryl, or amine functionalities.

The difluoromethoxy group is a key feature, often used as a bioisosteric replacement for a methoxy group. This substitution can lead to:

-

Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making the difluoromethoxy group more resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Modulation of Lipophilicity: The difluoromethoxy group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Altered Conformation and Binding: The electronic properties of the difluoromethoxy group can influence the conformation of the molecule and its binding interactions with target proteins.

While specific drug candidates synthesized from this compound are often proprietary, its utility is demonstrated in numerous patents for the synthesis of inhibitors of various enzymes and receptors. For instance, related brominated pyridines are key intermediates in the synthesis of TRPA1 inhibitors for the treatment of pain and respiratory diseases.[3]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its dual functionality, combining a versatile bromine handle for cross-coupling reactions with the beneficial pharmacokinetic properties of the difluoromethoxy group, makes it a valuable tool for medicinal chemists. The synthetic route is straightforward, relying on well-established bromination chemistry, and the resulting compound is a stable, crystalline solid. As the demand for more effective and safer drugs continues to grow, the use of sophisticated, fluorinated intermediates like this compound is set to play an increasingly critical role in the future of drug discovery.

References

Spectroscopic Characterization of 5-Bromo-2-(difluoromethoxy)pyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 5-Bromo-2-(difluoromethoxy)pyridine (CAS No. 899452-26-7). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public domain raw spectral data for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and predictive analysis. This approach, rooted in years of field experience, allows for a comprehensive understanding of the molecule's structural features.

Introduction

This compound is a substituted pyridine derivative of increasing interest in medicinal and agrochemical research. The presence of a bromine atom and a difluoromethoxy group on the pyridine scaffold imparts unique electronic and lipophilic properties, making it a valuable building block in the synthesis of novel bioactive molecules. Accurate structural elucidation and confirmation are paramount in the drug discovery and development process. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will delve into the expected spectroscopic signatures of this compound, providing a framework for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1] CDCl₃ is a common choice for its relative inertness and minimal overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[2]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for fluorinated compounds.[3][4]

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons and a characteristic triplet for the proton of the difluoromethoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3-8.4 | d | 1H | H-6 | The proton at position 6 is adjacent to the nitrogen atom, leading to significant deshielding. It will appear as a doublet due to coupling with H-4. |

| ~7.8-7.9 | dd | 1H | H-4 | The proton at position 4 is coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| ~6.9-7.0 | d | 1H | H-3 | The proton at position 3 is coupled to H-4 and will appear as a doublet. |

| ~6.5-6.6 | t | 1H | -OCH F₂ | The proton of the difluoromethoxy group is coupled to two equivalent fluorine atoms, resulting in a triplet. |

This prediction is based on the analysis of similar substituted pyridines.[2]

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | C-2 | This carbon is attached to the electronegative oxygen and nitrogen atoms, causing a significant downfield shift. |

| ~150-155 | C-6 | The carbon adjacent to the nitrogen atom is deshielded. |

| ~140-145 | C-4 | Aromatic carbon chemical shift. |

| ~115-120 | C-5 | The carbon bearing the bromine atom will be influenced by its electronegativity. |

| ~110-115 | C-3 | Aromatic carbon chemical shift. |

| ~110-115 (t) | -OC HF₂ | The carbon of the difluoromethoxy group will be split into a triplet due to coupling with the two fluorine atoms. |

Predicted values are based on general principles and data from related structures.[2]

¹⁹F NMR Spectral Data (Predicted)

The ¹⁹F NMR spectrum is a key identifier for this molecule and is expected to show a single signal.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -80 to -95 | d | The two fluorine atoms of the difluoromethoxy group are chemically equivalent and will couple with the single proton, resulting in a doublet. The chemical shift is characteristic for difluoromethoxy groups attached to an aromatic ring.[5] |

The chemical shift is referenced to CFCl₃. The wide chemical shift range in ¹⁹F NMR makes it highly diagnostic.[3][6]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet) is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1600-1450 | C=C and C=N stretching | Pyridine ring |

| 1300-1000 | C-O stretching | Aryl-ether |

| 1100-1000 | C-F stretching | Difluoromethoxy group |

| 850-750 | C-H out-of-plane bending | Aromatic C-H |

| ~600-500 | C-Br stretching | Aryl-bromide |

These predictions are based on the IR spectra of similar bromopyridine derivatives.[7] The C-F stretching vibrations are typically strong and can be a prominent feature in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which often leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization method suitable for a wider range of compounds and typically results in a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[8]

| m/z Value | Ion | Comments |

| 223/225 | [M]⁺ | Molecular ion peak, showing a characteristic 1:1 isotopic pattern for one bromine atom. |

| 158 | [M - OCHF₂]⁺ | Loss of the difluoromethoxy radical. |

| 144/146 | [M - Br]⁺ | Loss of the bromine radical. |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment. |

The fragmentation pattern is predicted based on the known fragmentation of brominated heterocyclic compounds.[9][10]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating fundamental principles with data from analogous compounds, we have established the expected NMR, IR, and MS spectral characteristics. This information serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this compound and its derivatives, ensuring confident structural verification and facilitating its application in research and development.

References

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. rsc.org [rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ijrti.org [ijrti.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

Introduction: A Modern Building Block for Medicinal Chemistry

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 899452-26-7) has emerged as a crucial heterocyclic building block in contemporary drug discovery and agrochemical synthesis.[1][2] Its structure uniquely combines three key motifs: a pyridine core, a bromine handle, and a difluoromethoxy group. This combination imparts a desirable profile of reactivity and physicochemical properties.

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[3] The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[1][4] The difluoromethoxy (-OCF₂H) group is a bioisostere of methoxy or hydroxyl groups, offering a unique electronic signature. It is strongly electron-withdrawing and can improve metabolic stability, membrane permeability, and binding affinity by modulating the lipophilicity and pKa of the parent molecule.

This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Stability

This compound is typically supplied as a stable, white crystalline solid.[2] Proper handling and storage are essential for maintaining its integrity.

| Property | Value | Source |

| CAS Number | 899452-26-7 | [2] |

| Molecular Formula | C₆H₄BrF₂NO | [2] |

| Molecular Weight | 224.01 g/mol | [5] |

| Appearance | White powder | [2] |

| Storage | Store at room temperature in a dry, well-ventilated area. | [2] |

Stability Insights: The compound is generally stable under standard laboratory conditions. The C-O bond of the difluoromethoxy group is significantly stronger than that of a standard methoxy group, rendering it resistant to cleavage. However, like most aryl bromides, it should be protected from strong light and incompatible reagents such as strong reducing agents. Standard safety precautions, including the use of personal protective equipment, should be observed as related compounds are known to cause skin, eye, and respiratory irritation.[6]

Reactivity Profile: A Tale of Two Sites

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond, with the electronically modified pyridine ring influencing the reaction outcomes.

Caption: Reactivity overview of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 5-position is the principal site of reactivity, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are foundational for constructing the complex molecular architectures required for modern pharmaceuticals.[1][4]

The Suzuki-Miyaura reaction is arguably the most utilized method for generating biaryl and heteroaryl-aryl structures from this building block. It involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[7]

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of palladium catalyst is critical. For electron-deficient heterocyclic halides like this one, catalysts bearing electron-rich, bulky phosphine ligands are often superior. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) in Pd(dppf)Cl₂ stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[8] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a reliable choice, particularly for less challenging couplings.[7]

-

Base and Solvent: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid.[7][9] The solvent system often consists of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water to facilitate the dissolution of the inorganic base.[7][8]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

For the synthesis of arylamines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the method of choice.[10] This reaction couples the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex.[11][12]

Causality Behind Experimental Choices:

-

Catalyst System: This reaction is highly sensitive to the ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential for achieving high yields, especially with less reactive amines or aryl chlorides.[13] A common practice is to generate the active Pd(0) catalyst in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[13] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though other bases like LHMDS or Cs₂CO₃ can be used depending on the substrate.[13]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient. This character is further amplified by the potent electron-withdrawing effect of the 2-(difluoromethoxy) group. This electronic profile activates the ring towards nucleophilic aromatic substitution (SNAr).

In principle, nucleophilic attack is most favored at the 2- and 4-positions (ortho and para to the nitrogen), as the resulting anionic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[14][15] While the 2-position is occupied, the 4- and 6-positions are electronically activated. However, a standard SNAr reaction requires a suitable leaving group at the site of attack. Since this compound lacks a leaving group at the 4- or 6-position, direct displacement of a hydride is not a common transformation under typical conditions. Therefore, the synthetic utility of this molecule is overwhelmingly dominated by cross-coupling at the C-Br bond.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol describes a typical procedure for the synthesis of 2-(difluoromethoxy)-5-(4-methoxyphenyl)pyridine.

Reagents and Conditions

| Reagent | M.W. | Amount | Moles | Eq. |

| This compound | 224.01 | 224 mg | 1.0 | 1.0 |

| 4-Methoxyphenylboronic Acid | 151.96 | 182 mg | 1.2 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 |

| K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |

| 1,4-Dioxane | - | 4.0 mL | - | - |

| Water | - | 1.0 mL | - | - |

Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (224 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Add 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe.

-

Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a procedure for synthesizing 4-(2-(difluoromethoxy)pyridin-5-yl)morpholine.

Reagents and Conditions

| Reagent | M.W. | Amount | Moles | Eq. |

| This compound | 224.01 | 224 mg | 1.0 | 1.0 |

| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.49 | 11 mg | 0.05 | 0.05 |

| XPhos | 476.6 | 48 mg | 0.10 | 0.10 |

| NaOt-Bu | 96.10 | 135 mg | 1.4 | 1.4 |

| Toluene (anhydrous) | - | 5.0 mL | - | - |

Step-by-Step Methodology:

-

To a dry, oven-baked reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11 mg, 0.05 mmol), XPhos (48 mg, 0.10 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add this compound (224 mg, 1.0 mmol) followed by anhydrous toluene (5.0 mL) and morpholine (105 µL, 1.2 mmol) via syringe.

-

Seal the tube tightly and place the mixture in a preheated oil bath at 100 °C. Stir vigorously for 16 hours.

-

Cool the reaction to room temperature. Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to afford the desired product.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its reactivity is primarily centered on the C-Br bond, which readily participates in a host of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations. The presence of the electron-deficient pyridine ring and the strongly electron-withdrawing difluoromethoxy group modulates this reactivity and imparts unique properties beneficial for drug discovery. A thorough understanding of the principles governing its reactions, including the judicious choice of catalysts, ligands, and bases, allows chemists to efficiently incorporate this scaffold into complex target molecules, accelerating the development of new therapeutics and functional materials.

References

- 1. nbinno.com [nbinno.com]

- 2. enao.lookchem.com [enao.lookchem.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 5-Bromo-2-(2,2-difluoroethoxy)pyridine | Benchchem [benchchem.com]

- 6. 5-Bromo-2-(trifluoromethoxy)pyridine | C6H3BrF3NO | CID 45789785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Technical Guide to 5-Bromo-2-(difluoromethoxy)pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Pyridine derivatives, in particular, are fundamental building blocks due to their prevalence in a vast array of pharmaceuticals and agrochemicals.[1][2] This guide focuses on a specific, high-value building block: 5-Bromo-2-(difluoromethoxy)pyridine .

The presence of the difluoromethoxy (-OCF₂H) group imparts unique physicochemical properties not achievable with more common substituents. It acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups, profoundly influencing a molecule's potency, selectivity, and pharmacokinetic profile.[3] The bromine atom at the 5-position provides a versatile handle for further chemical modification, typically through cross-coupling reactions. This dual functionality makes this compound an indispensable tool for medicinal chemists aiming to fine-tune lead compounds and explore novel chemical space. This document provides an in-depth overview of its commercial availability, synthesis, quality control, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

A clear understanding of a compound's fundamental properties is critical for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 899452-26-7 | [4] |

| Molecular Formula | C₆H₄BrF₂NO | [4] |

| Molecular Weight | 224.00 g/mol | |

| Appearance | White to off-white powder/solid | [4] |

| Typical Purity | ≥95% | [4] |

| Storage | Store at room temperature or 2-8°C, protected from light and moisture | [4] |

| SMILES | C1=CC(=NC=C1Br)OC(F)F |

Commercial Availability and Sourcing

This compound is available from a range of specialty chemical suppliers. Availability typically spans from milligram to multi-gram quantities, with options for bulk and custom synthesis inquiries. When sourcing this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| ChemShuttle | TQU0488 | 95% | 1g, 5g |

| ENAO Chemical Co. | N/A | ≥95% | Inquire for bulk |

| BLD Pharm | BD165817 | N/A | Inquire |

| Hangzhou Tianye Chem | N/A | 95% | Inquire for bulk |

Note: Pricing and stock levels are subject to change. Researchers should contact suppliers directly for current information.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely detailed in peer-reviewed literature, but a logical and established route involves the electrophilic bromination of a 2-(difluoromethoxy)pyridine precursor. The pyridine ring is electron-deficient; however, the oxygen of the difluoromethoxy group is an activating, ortho-para directing group, facilitating electrophilic substitution.

The core transformation is the selective bromination at the C-5 position, which is para to the activating difluoromethoxy group and meta to the ring nitrogen.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Electrophilic Bromination

This protocol is a representative example based on standard bromination procedures for activated pyridine rings.[1] Researchers must adapt and optimize conditions based on their specific laboratory setup and safety protocols.

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethoxy)pyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as acetonitrile or dichloromethane (approx. 0.1-0.5 M concentration).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to control the reaction's exothermicity and improve selectivity.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes. The slow addition helps to maintain the temperature and prevent the formation of di-brominated byproducts.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine or NBS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product should be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Quality Control and Analytical Characterization

Rigorous quality control is essential to ensure the material's suitability for downstream applications. Several analytical techniques should be employed for structural verification and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. A characteristic triplet signal with a J-coupling of approximately 74 Hz for the proton of the -OCF₂H group is a key diagnostic peak.

-

¹³C NMR: The carbon spectrum will show six distinct signals. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will show a doublet, confirming the presence of the -CF₂H group, coupled to the single proton.

-

-

Mass Spectrometry (MS): GC-MS or LC-MS should be used to confirm the molecular weight (224.00 g/mol ). The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product, typically aiming for >95% for use in sensitive applications.[4]

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, high-value molecules.

Core Utility: A Bioisostere with a Reactive Handle

The difluoromethoxy group is a powerful bioisostere for more common functional groups like hydroxyl or thiol. Its introduction can enhance metabolic stability by blocking sites of oxidation and can increase lipophilicity, which may improve cell membrane permeability.[5] The strategic placement of the bromine atom allows for its use in a variety of cross-coupling reactions to build molecular complexity.

Caption: Application workflow of this compound in drug discovery.

Case Study: Kinase Inhibitor Development

Pyridine scaffolds are ubiquitous in FDA-approved kinase inhibitors.[2] In a hypothetical drug discovery campaign, this compound could be used to generate a library of novel inhibitors.

-

Scaffold Elaboration: Using Suzuki or Stille coupling, a diverse range of aryl or heteroaryl groups can be installed at the 5-position.

-

SAR Exploration: The difluoromethoxy group at the 2-position can interact with the hinge region of a kinase, a common binding motif. The library of derivatives allows for rapid exploration of the structure-activity relationship (SAR) to identify substituents at the 5-position that enhance binding affinity and selectivity.

-

Property Optimization: The unique electronic properties of the -OCF₂H group can be leveraged to tune the pKa of the pyridine nitrogen, influencing solubility and off-target effects. Its metabolic stability can reduce the likelihood of rapid clearance in vivo.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, data from closely related fluorinated and brominated pyridines suggest the following:

-

Hazard Classification: Likely classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated fume hood.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its combination of a tunable reaction site (the bromine atom) and a property-modulating functional group (the difluoromethoxy moiety) makes it a high-value building block for researchers in pharmaceuticals and materials science. By understanding its commercial sources, synthetic routes, and potential applications, scientists can effectively leverage this compound to accelerate the discovery and development of next-generation chemical entities.

References

The Strategic Application of 5-Bromo-2-(difluoromethoxy)pyridine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Emergence of Fluorinated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and fluorine-containing moieties into molecular scaffolds has become a cornerstone of rational drug design.[1] The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1] Among the myriad of fluorinated building blocks, pyridines functionalized with fluorine-containing groups have garnered significant attention due to the pyridine ring's prevalence in numerous approved therapeutic agents.[2]

This technical guide focuses on a particularly valuable, yet underexplored, building block: 5-Bromo-2-(difluoromethoxy)pyridine . We will delve into the unique chemical attributes of this compound, explore its potential applications as a versatile intermediate in the synthesis of complex bioactive molecules, and provide detailed experimental protocols for its utilization in key synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of this unique fluorinated pyridine in their discovery programs.

The Physicochemical Advantage: Unpacking the Difluoromethoxy Group and the Pyridine Core

The utility of this compound stems from the synergistic interplay of its constituent parts: the pyridine ring, the bromo substituent, and the difluoromethoxy group.

The Difluoromethoxy (-OCF₂H) Moiety: A Bioisostere with Enhanced Properties

The difluoromethoxy group has emerged as a substituent of significant interest in medicinal chemistry, offering a nuanced set of properties that can be exploited to overcome common drug development hurdles.[3]

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group confer high resistance to oxidative metabolism, particularly by cytochrome P450 enzymes.[3] This enhanced metabolic stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required therapeutic dose.

-

Lipophilicity Modulation: The -OCF₂H group is more lipophilic than a methoxy group but less so than a trifluoromethoxy group. This intermediate lipophilicity provides a valuable tool for fine-tuning the overall lipophilicity of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Hydrogen Bonding Capability: The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, a feature not present in the methoxy or trifluoromethoxy analogues. This allows it to serve as a bioisostere for hydroxyl and thiol groups, potentially maintaining key interactions with biological targets while improving metabolic stability.[3]

-

Electronic Effects: The difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of nearby functional groups and modulate interactions with target proteins.

The 5-Bromo-2-substituted Pyridine Scaffold: A Versatile Synthetic Handle

The arrangement of the bromo and difluoromethoxy groups on the pyridine ring provides two distinct points for chemical modification, allowing for the sequential and regioselective introduction of molecular diversity.

-

The 5-Bromo Position: The bromine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.

-

The 2-Difluoromethoxy Position: The 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity can be exploited to introduce various nucleophiles, further expanding the accessible chemical space.

Core Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

The true potential of this compound lies in its application as a versatile starting material for the synthesis of complex, biologically active molecules. Its strategic functionalization allows for the construction of novel scaffolds with desirable drug-like properties.

Synthesis of a Piperidinylpyrazolopyridine Derivative: A Case Study

A notable example of the application of this compound is found in the synthesis of a piperidinylpyrazolopyridine derivative, as disclosed in patent US9150575B2.[4] This synthesis highlights the utility of the bromo-substituent as a key reactive site for the introduction of a pyrazole moiety.

Reaction Scheme:

Caption: Synthetic route to a piperidinylpyrazolopyridine derivative.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are based on established literature procedures for similar substrates and serve as a starting point for optimization in specific applications.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids or their esters.[1][5][6]

Workflow Diagram:

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

| Reagent/Material | Typical Molar Equivalents |

| This compound | 1.0 |

| Aryl/Heteroaryl Boronic Acid or Ester | 1.1 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 0.02 - 0.10 |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0 - 3.0 |

| Anhydrous Solvent (e.g., Dioxane, Toluene, DMF) | - |

| Inert Gas (Nitrogen or Argon) | - |

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid or ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(difluoromethoxy)pyridine.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a range of primary and secondary amines.[7][8][9]

Workflow Diagram:

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

| Reagent/Material | Typical Molar Equivalents |

| This compound | 1.0 |

| Primary or Secondary Amine | 1.1 - 1.5 |

| Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | 0.01 - 0.05 |

| Phosphine Ligand (e.g., Xantphos, BINAP, RuPhos) | 0.02 - 0.10 |

| Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) | 1.5 - 2.5 |

| Anhydrous Solvent (e.g., Toluene, Dioxane) | - |

| Inert Gas (Nitrogen or Argon) | - |

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.) to an oven-dried reaction vessel.

-

Add the anhydrous solvent (e.g., toluene), followed by the amine (1.2 eq.).

-

Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-2-(difluoromethoxy)pyridine derivative.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of novel derivatives from this compound can be confirmed through various analytical techniques. Below is a table of expected data for a representative Suzuki-Miyaura coupling product.

Table 1: Characterization Data for a Representative 5-Aryl-2-(difluoromethoxy)pyridine

| Property | Expected Data |

| Appearance | White to off-white solid |

| Yield | 60-95% (highly dependent on substrate and reaction conditions) |

| ¹H NMR | Pyridine protons: Signals in the aromatic region (δ 7.5-8.5 ppm). -OCF₂H proton: A characteristic triplet around δ 6.5-7.5 ppm with a JHF coupling of approximately 70-80 Hz. Aryl protons: Signals corresponding to the coupled aryl group. |

| ¹³C NMR | Pyridine carbons: Signals in the aromatic region (δ 110-160 ppm). -OCF₂H carbon: A triplet around δ 115-125 ppm with a JCF coupling of approximately 240-260 Hz. Aryl carbons: Signals corresponding to the coupled aryl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated exact mass of the product. |

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a reactive bromine handle for cross-coupling reactions and a metabolically stable, lipophilicity-modulating difluoromethoxy group provides a powerful tool for the synthesis of novel and diverse molecular scaffolds. The ability to perform regioselective Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the systematic exploration of chemical space around the pyridine core, facilitating the optimization of lead compounds in drug discovery programs. As the demand for novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of unique fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. EP1601357A4 - HETEROCYCLIC KINASE INHIBITORS: METHODS OF USE AND SYNTHESIS - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 5-Bromo-2-(difluoromethoxy)pyridine in the Synthesis of GLP-1 Receptor Agonist Scaffolds

Abstract

Glucagon-like peptide-1 (GLP-1) receptor agonists represent a cornerstone in the management of type 2 diabetes and obesity, with recent research focusing on enhancing their pharmacokinetic profiles and therapeutic efficacy.[1][2] The strategic incorporation of unique chemical moieties is a key aspect of this endeavor. This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 5-Bromo-2-(difluoromethoxy)pyridine. We explore the rationale behind employing the difluoromethoxy group as a valuable bioisostere and provide detailed, field-proven protocols for its incorporation into more complex molecular frameworks via palladium-catalyzed cross-coupling reactions. The methodologies discussed herein are fundamental for constructing novel linker regions or side-chain modifications essential for developing next-generation, long-acting GLP-1 receptor agonists.

Introduction: The Evolving Landscape of GLP-1 Agonist Development

The therapeutic landscape for metabolic diseases has been revolutionized by the advent of GLP-1 receptor agonists like Semaglutide, Liraglutide, and Tirzepatide.[3][4][5] These peptide-based drugs mimic the action of the endogenous incretin hormone GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety.[6][7] However, native peptides suffer from a very short biological half-life, necessitating chemical modifications to prevent metabolic degradation and extend their duration of action.[8]

Modern medicinal chemistry strategies focus on enhancing the drug-like properties of these peptides, often through the attachment of lipidated side chains or other non-peptidic fragments.[4][9][10] The incorporation of fluorinated functional groups has become a particularly powerful strategy in this context. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[11][12][13] This guide focuses specifically on the synthetic application of this compound, a versatile building block for introducing a fluorinated heterocyclic moiety into potential GLP-1 agonist candidates.

The Difluoromethoxy Pyridine Moiety: A Strategic Asset in Drug Design

The selection of this compound as a building block is rooted in the advantageous physicochemical properties conferred by both the pyridine ring and the difluoromethoxy group.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450.[12][14] Replacing a metabolically labile methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing a drug's half-life and systemic exposure.[14]

-

Bioisosterism and Hydrogen Bonding: The difluoromethoxy (-OCF₂H) group is a fascinating bioisostere. While it can replace a methoxy group to enhance stability, its weakly acidic proton allows it to function as a "lipophilic hydrogen bond donor."[15][16] This enables it to mimic the hydrogen bonding interactions of hydroxyl (-OH) or thiol (-SH) groups, potentially preserving or enhancing binding affinity to a biological target, while simultaneously increasing lipophilicity to improve membrane permeability.[14][17]

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyridine nitrogen, influencing its charge state at physiological pH and altering its interactions with target receptors or drug transporters.[11][14]

The bromine atom at the 5-position provides a reactive handle for predictable and efficient modification, making this scaffold ideal for incorporation into larger molecules using robust and scalable cross-coupling methodologies.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond of this compound is readily functionalized using palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis due to their reliability, functional group tolerance, and broad substrate scope. We present detailed protocols for two of the most powerful transformations: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a foundational method for constructing biaryl scaffolds common in medicinal chemistry.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄) and a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: A base like potassium carbonate or phosphate is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[18]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is often used. Water helps to dissolve the inorganic base and facilitate the reaction.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[19] It is exceptionally useful for synthesizing arylamines and is a key method for attaching the pyridine scaffold to amine-containing linkers or amino acid derivatives.[20][21]

Causality Behind Experimental Choices:

-

Catalyst System: This reaction requires a more specialized catalyst system. A palladium precursor like Pd₂(dba)₃ is combined with a sterically hindered phosphine ligand (e.g., Xantphos, SPhos). The bulky ligand promotes the reductive elimination step, which is crucial for forming the C-N bond and turning over the catalyst.[20][22]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[21]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Step-by-Step Protocol:

-

Reaction Setup (Inert Atmosphere): In a glovebox, add this compound (1.0 mmol, 1.0 equiv), the desired primary or secondary amine (1.1 mmol, 1.1 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), and Xantphos (0.05 mmol, 5 mol%) to a dry Schlenk tube with a stir bar.

-

Solvent Addition: Remove the tube from the glovebox, place it under an inert atmosphere, and add anhydrous, degassed toluene (10 mL) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 6-18 hours.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium salts and the base.

-

Concentration: Wash the Celite® pad with additional ethyl acetate. Combine the filtrates and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired N-aryl product.

Mechanistic Insights: The Catalytic Cycles

Understanding the underlying mechanisms is crucial for troubleshooting and optimization. Both reactions proceed via a classic palladium-catalyzed cycle involving oxidative addition, transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig), and reductive elimination.

Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling.